![molecular formula C12H16N2O2 B2482309 1-(2-Aminobenzoyl)piperidin-3-ol CAS No. 926191-46-0](/img/structure/B2482309.png)
1-(2-Aminobenzoyl)piperidin-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 1-(2-Aminobenzoyl)piperidin-3-ol, often involves multicomponent reactions or catalytic processes that allow for the efficient assembly of the piperidine ring with various functional groups. For example, Sharghi et al. (2017) describe the use of chromium(III)-salen complex nanoparticles on AlPO4 as a heterogeneous and reusable nanocatalyst for the synthesis of highly functionalized piperidines, demonstrating the efficiency of catalytic methods in synthesizing complex piperidine structures (Sharghi et al., 2017).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-(2-Aminobenzoyl)piperidin-3-ol, is characterized by the presence of a piperidine ring, which can adopt various conformations based on its substituents. Studies such as the one conducted by Dega‐Szafran et al. (2017) on the crystal structure of piperidine complexes can provide insights into how substitution patterns influence molecular conformation and intermolecular interactions (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Piperidine derivatives engage in various chemical reactions, reflecting their chemical properties. The reactivity can be influenced by the nature of substituents on the piperidine ring and the adjacent functional groups. For instance, the work by Bauer et al. (1976) on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] showcases the potential reactions piperidine derivatives can undergo, contributing to the development of compounds with central nervous system activity (Bauer et al., 1976).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and behavior in different environments. The work by Thimmegowda et al. (2009) on the crystal structure of a novel bioactive heterocycle provides valuable information on how structural features affect the physical properties of piperidine-based compounds (Thimmegowda et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(2-Aminobenzoyl)piperidin-3-ol, such as acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar compounds. For example, the synthesis and evaluation of piperidine substituted benzothiazole derivatives by Shafi et al. (2021) highlight the influence of piperidine and its substituents on the chemical behavior and biological activity of the molecules (Shafi et al., 2021).
Scientific Research Applications
Fluorescence Probes in Living Cells
1-(2-Aminobenzoyl)piperidin-3-ol derivatives have been used in the development of reversible fluorescence probes. These probes are based on the reversible redox reaction of similar compounds and have been applied for the cyclic detection of redox cycles in aqueous solutions and living cells, such as HeLa cells, under physiological conditions (Wang, Ni, & Shao, 2016).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]
Research has been conducted on synthesizing 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its derivatives, inspired by their potential application as central nervous system agents. These compounds were synthesized through various chemical reactions and evaluated for their biological activities (Bauer et al., 1976).
Biological Evaluation of Piperidine Derivatives
A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, closely related to 1-(2-Aminobenzoyl)piperidin-3-ol, were synthesized and analyzed. These compounds were evaluated for their biological activity against enzymes like butyrylcholinesterase, demonstrating the wide range of biological applications of such compounds (Khalid et al., 2016).
Hydroaminomethylation in Pharmaceutical Synthesis
Compounds related to 1-(2-Aminobenzoyl)piperidin-3-ol have been utilized in hydroaminomethylation reactions, a critical process in synthesizing biologically active compounds. This method has been applied to the preparation of several compounds with potential pharmaceutical applications (Ahmed et al., 2007).
Synthesis of Anti-Tubercular Agents
In the search for new treatments for tuberculosis, derivatives of 1-(2-Aminobenzoyl)piperidin-3-ol, such as the 2,4-diaminoquinazoline series, have been synthesized and evaluated. These compounds showed promising results against Mycobacterium tuberculosis, highlighting their potential in drug discovery for tuberculosis (Odingo et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidines, including “1-(2-Aminobenzoyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
(2-aminophenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGOENZFMFUZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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